molecular formula C21H17BrN4S B12030899 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477330-59-9

3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12030899
CAS No.: 477330-59-9
M. Wt: 437.4 g/mol
InChI Key: FTJHEVNLKIDAFB-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS: 678971-55-6) is a 1,2,4-triazole derivative with a pyridine ring at position 3, a 4-bromophenyl group at position 4, and a (2-methylbenzyl)thio substituent at position 5 (Fig. 1). Its molecular formula is C₂₁H₁₇BrN₄S (MW: 437.36 g/mol), and it exhibits high lipophilicity (XlogP = 5.1) and a polar surface area of 68.9 Ų .

Properties

CAS No.

477330-59-9

Molecular Formula

C21H17BrN4S

Molecular Weight

437.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17BrN4S/c1-15-5-2-3-6-17(15)14-27-21-25-24-20(16-7-4-12-23-13-16)26(21)19-10-8-18(22)9-11-19/h2-13H,14H2,1H3

InChI Key

FTJHEVNLKIDAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a hydrazine derivative can react with a nitrile compound in the presence of a base to form the triazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the triazole intermediate.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached via a nucleophilic substitution reaction, where a thiol derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Triazole derivatives are often explored for their antifungal and antibacterial properties. Recent studies have indicated that compounds similar to 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity
A study demonstrated that triazole derivatives possess potent antimicrobial properties. The compound was tested against a range of bacteria and fungi, showing effective inhibition at low concentrations. This suggests potential applications in treating infections resistant to conventional antibiotics .

Agricultural Chemistry

In agriculture, triazole compounds are utilized as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases.

Case Study: Fungicidal Efficacy
Research has shown that similar triazole compounds can effectively control fungal pathogens in crops such as wheat and barley. Field trials indicated that these compounds significantly reduced disease incidence and improved crop yields .

Materials Science

The unique properties of triazole compounds allow for their use in developing new materials with specific functionalities. For instance, they can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Case Study: Polymer Composites
Studies have reported the synthesis of polymer composites incorporating triazole derivatives. These materials exhibited improved resistance to thermal degradation and enhanced mechanical properties compared to traditional polymers .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant pathogens
Agricultural ChemistryFungicides for crop protectionReduced disease incidence in field trials
Materials ScienceEnhancements in polymer compositesImproved thermal stability and strength

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The bromophenyl and triazole groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylthio Group

Analog 1 : 4-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • Structure : Differs by the para-methyl position on the benzylthio group.
  • Impact :
    • The para-methyl group increases steric bulk but reduces steric hindrance compared to the ortho-methyl in the target compound.
    • Lipophilicity : XlogP = 5.1 (similar to the target compound) .
    • Biological Activity : Para-substituted analogs often show enhanced metabolic stability due to reduced steric interference with enzymatic binding pockets .
Analog 2 : 4-(4-(4-Bromophenyl)-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • Structure : Features a bulky tert-butyl group on the benzylthio moiety.
  • Impact: Lipophilicity: Higher XlogP (~6.0) due to the non-polar tert-butyl group . Solubility: Reduced aqueous solubility compared to the target compound, limiting bioavailability .
Analog 3 : 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
  • Structure : Replaces the 4-bromophenyl group with phenyl and places bromine on the benzylthio group.
  • Synthetic Yield: Reported 57% yield, lower than derivatives with optimized substitution patterns .

Substituent Variations on the Triazole Ring

Analog 4 : 4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (Compound 5r)
  • Structure : Lacks the 4-bromophenyl group, replaced by phenyl .
  • Impact :
    • Molecular Weight : Reduced from 437.36 g/mol (target) to 377.45 g/mol.
    • Activity : Shows comparable antifungal activity (e.g., against Candida albicans) but lower cytotoxicity, suggesting bromine enhances target specificity .
Analog 5 : 3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine
  • Structure : Incorporates a nitrobenzylthio group and an alkynyl chain.
  • Synthetic Challenges: Lower yield (53%) due to competing side reactions .

Halogen Substitution Effects

Analog 6 : 4-(5-((2-Fluorobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • Structure : Replaces ortho-methyl with fluoro on the benzylthio group.
  • Impact :
    • Polarity : Increased due to fluorine’s electronegativity (PSA = 72.1 Ų vs. 68.9 Ų in the target) .
    • Binding Affinity : Fluorine may engage in dipole interactions or hydrogen bonding, altering target selectivity .

Key Research Findings

Structural and Physicochemical Properties

Property Target Compound Analog 1 (4-methyl) Analog 5 (nitrobenzyl)
Molecular Weight 437.36 g/mol 437.36 g/mol 437.36 g/mol
XlogP 5.1 5.1 5.8
Melting Point Not reported 173–174°C 96–98°C
Synthetic Yield Not reported 86% 53%

Biological Activity

The compound 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine , with the molecular formula C21H17BrN4SC_{21}H_{17}BrN_4S, is a complex organic molecule notable for its unique structural features. It integrates a pyridine ring with a 1,2,4-triazole moiety and functional groups that suggest significant potential for biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

3 4 4 Bromophenyl 5 2 methylbenzyl thio 4H 1 2 4 triazol 3 yl pyridine\text{3 4 4 Bromophenyl 5 2 methylbenzyl thio 4H 1 2 4 triazol 3 yl pyridine}

The presence of the bromophenyl and thioether groups is particularly noteworthy, as these functionalities are often linked to enhanced biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes or receptors that could inhibit growth or viability.

A study reported that triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial capabilities .

Anticancer Activity

The anticancer properties of related triazole compounds have been extensively studied. For example, mercapto-substituted triazoles have been shown to possess chemopreventive effects against various cancer cell lines. Specifically, compounds derived from triazolethiones exhibited IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .

The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific oncogenic pathways. Further research into this compound could elucidate similar anticancer mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies highlight the biological activity of triazole derivatives:

  • Antimicrobial Studies : A recent investigation found that certain triazole derivatives exhibited significant antibacterial activity against clinical strains of bacteria including MRSA .
    CompoundMIC (μg/mL)Activity Type
    Triazole A12.5Antibacterial
    Triazole B25Antibacterial
  • Anticancer Studies : Research on triazole derivatives revealed promising results against various cancer cell lines:
    CompoundCell LineIC50 (μM)
    Triazole CHCT-1166.2
    Triazole DT47D27.3

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiol intermediate (e.g., 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) reacts with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Purification via MPLC or recrystallization achieves yields >70% . Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency .
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., pyridine protons at δ 8.5–9.0 ppm; triazole carbons at δ 150–160 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 479.435 for C₂₄H₂₃N₄SBr) .
  • HPLC : Validates purity (>95% via C18 columns, acetonitrile/water gradients) .

Q. What preliminary biological activities have been reported for structurally analogous 1,2,4-triazolyl pyridines?

Analogues exhibit antimicrobial, antifungal, and enzyme inhibitory activity. For example:

  • Antimicrobial : S-alkyl-substituted triazoles show MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Enzyme inhibition : Fluorobenzyl derivatives enhance binding to targets like 5-lipoxygenase-activating protein .
  • Structure–activity trends : Electron-withdrawing groups (e.g., nitro, bromo) improve potency .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

Key strategies include:

  • Substituent variation : Replace the 2-methylbenzyl group with electron-deficient (e.g., 3,5-dinitrobenzyl) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the pyridine ring with thiophene or furan to modulate lipophilicity .
  • In vitro assays : Use MIC (microbroth dilution) for antimicrobial screening and IC₅₀ (enzyme inhibition) for target validation .

Q. How can contradictions in biological activity data between similar compounds be resolved?

Conflicting results (e.g., variable potency against Gram-positive vs. Gram-negative bacteria) may arise from:

  • Experimental design : Standardize inoculum size and culture media across studies .
  • Membrane permeability : Use logP measurements or computational models (e.g., SwissADME) to correlate lipophilicity with uptake .
  • Resistance mechanisms : Perform genomic sequencing of resistant strains to identify efflux pumps or target mutations .

Q. What computational methods are suitable for predicting this compound’s physicochemical and target-binding properties?

  • DFT calculations : Optimize geometry and predict electrostatic potential surfaces to guide substituent design .
  • Molecular docking : Simulate binding to targets (e.g., kappa opioid receptors) using AutoDock Vina or Schrödinger .
  • MD simulations : Assess stability of ligand–target complexes over 100-ns trajectories .

Q. How can stability and degradation pathways be studied under experimental storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then monitor via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., oxidation of sulfur to sulfoxide) .
  • Storage recommendations : Use inert atmospheres (N₂) and desiccants to prevent hydrolysis .

Q. What mechanistic studies are needed to elucidate its mode of action in biological systems?

  • Enzyme kinetics : Measure KiK_i and VmaxV_{max} shifts in target enzymes (e.g., mycobacterial enoyl-ACP reductase) .
  • Cellular imaging : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption in live/dead assays .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogues

SubstituentYield (%)Purity (HPLC)Biological Activity (IC₅₀, µM)Reference
2-Methylbenzyl8699.312.5 (Antimicrobial)
4-tert-Butylbenzyl7499.08.2 (Enzyme inhibition)
3,5-Dinitrobenzyl7197.95.6 (Antifungal)

Q. Table 2. Common Characterization Data

TechniqueKey Signals
1^1H NMR (400 MHz)Pyridine H: δ 8.6–9.1 (m); Triazole-CH₂: δ 4.2–4.5 (s)
HRMS (ESI)[M+H]⁺: m/z 479.435 (C₂₄H₂₃N₄SBr)
HPLC Retention Time8.2 min (C18, 70:30 acetonitrile/water)

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